2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride

Catalog No.
S1899385
CAS No.
97404-02-9
M.F
C11H14ClN5
M. Wt
251.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium...

CAS Number

97404-02-9

Product Name

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;chloride

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C11H13N5.ClH/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;/h3-8,12H,1-2H3;1H

InChI Key

KEVCVWPVGPWWOI-UHFFFAOYSA-N

SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.[Cl-]

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.[Cl-]

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, also known as Basic Orange 31, is a chemical compound with the molecular formula C₁₁H₁₄ClN₅ and a molecular weight of approximately 251.71 g/mol. This compound is characterized by its azo group, which contributes to its vibrant color and potential applications in dyeing and biological research. The compound is typically presented as a solid powder and is soluble in various solvents, making it suitable for laboratory use. It is classified under several hazard codes, indicating that it may pose risks such as irritation or environmental hazards .

There is no current information available on the specific mechanism of action of ADMIC.

As with any new compound, proper safety precautions should be taken when handling ADMIC. Information on specific hazards is not yet available, but potential concerns based on functional groups include:

  • Skin and eye irritation: The amine group might cause irritation upon contact.
  • Inhalation hazard: Dust or fumes from the compound could be irritating to the respiratory system.
  • Unknown toxicity: Further research is needed to determine the potential toxicity of ADMIC.

Structural and Electrochemical Properties

Understanding the molecular structure and bonding of 2-AADMImCl is crucial for predicting its behavior in different environments. Studies have been conducted to analyze these aspects, focusing on aspects like:

  • Bonding angles and hydrogen bonding patterns

    Research by Lee and Zeng (2012) investigated the crystal structure of similar imidazolium chlorides, revealing details about the angles and hydrogen bonding patterns within these molecules [].

  • Electrochemical behavior

    Similar studies by Fuller and Carlin (1994) explored the electrochemical properties of imidazolium chlorides. This analysis provides insights into their reduction and oxidation potentials, which are essential for applications in electrochemistry [].

Applications in Catalysis and Material Science

The properties of 2-AADMImCl hold promise for various applications in catalysis and material science:

  • Catalytic precursor

    Imidazolium chlorides can serve as precursors for the synthesis of N-heterocyclic carbene (NHC) ligands, which are important catalysts in various organic reactions. For instance, a study by Jiménez et al. (2008) demonstrated their use in synthesizing rhodium(I) complexes, efficient catalysts for alkylhydrosilylation reactions [].

  • Material synthesis

    -AADMImCl can be employed in the development of novel materials. Its structural properties can be advantageous in the creation of metal-organic frameworks (MOFs). These frameworks are porous materials with potential applications in gas storage, separation, and catalysis.

Typical of imidazolium salts and azo compounds. Notably:

  • Azo Coupling Reactions: The presence of the azo group allows for coupling reactions with phenolic compounds, which can be utilized in dye synthesis.
  • N-Heterocyclic Carbene Formation: Under specific conditions, imidazolium salts can form N-heterocyclic carbenes, which are valuable intermediates in organic synthesis and catalysis.

Research indicates that 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride exhibits potential biological activities:

  • Anticancer Properties: Studies have shown that imidazolium compounds can possess antiproliferative effects against cancer cells. The structure-activity relationship of such compounds suggests they may interact with cellular proteins and pathways involved in tumor growth.
  • Antimicrobial Activity: Some azo compounds have demonstrated antimicrobial properties, making them candidates for further investigation in pharmaceutical applications .

Synthesis of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride typically involves:

  • Azo Coupling: The reaction between 4-aminophenyl compounds and diazonium salts leads to the formation of the azo compound.
  • Imidazole Alkylation: The introduction of the dimethylimidazole moiety can be achieved through alkylation processes involving appropriate alkylating agents .

This compound has several notable applications:

  • Dye Industry: Primarily used as a dye due to its intense color properties.
  • Research: Utilized in biochemical assays and studies exploring the interactions of imidazolium salts with biomolecules.
  • Catalysis: Acts as a precursor for N-heterocyclic carbenes, which are essential in various catalytic processes .

Interaction studies involving 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride often focus on its binding affinity to proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems. For instance, investigations into its redox activity suggest that it may interact with cellular oxidative stress pathways, providing insights into its anticancer mechanisms .

Several compounds share structural similarities with 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride. Here are some comparisons highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-(4-Aminophenyl)-3-methylimidazolium chlorideC₉H₁₂ClN₃Lacks the azo group; primarily used in pharmaceuticals
2-(4-Methylphenyl)azo-1-methylimidazolium chlorideC₁₁H₁₄ClN₅Similar azo structure but different substituents
2-(Phenyl)azo-1-methylimidazolium chlorideC₁₁H₁₂ClN₃Lacks the amino group; used in organic synthesis

The unique presence of both the amino group and the azo linkage in 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride enhances its reactivity and biological activity compared to these similar compounds. This makes it particularly valuable in both synthetic chemistry and biological research contexts .

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride (CAS No. 97404-02-9) is a synthetic azo-imidazolium compound with the molecular formula C₁₁H₁₄ClN₅ and a molecular weight of 251.72 g/mol. Its IUPAC name reflects its structural features: a cationic imidazolium ring substituted with methyl groups at positions 1 and 3, linked via an azo (-N=N-) bridge to a 4-aminophenyl group, with a chloride counterion.

Key Identifiers and Synonyms

Identifier/SynonymSource
Basic Orange 31EU SCCS Reports
C.I. 11055PubChem
1H-Imidazolium, 2-[(4-aminophenyl)azo]-1,3-dimethyl-, chlorideCAS Common Chemistry
Flame OrangeIndustrial Chemical Notifications

The compound’s structure combines an aromatic diazo chromophore with a heterocyclic imidazolium moiety, contributing to its intense coloration and stability. The planar azo group enables π-conjugation, while the methyl substituents on the imidazolium ring enhance solubility in polar solvents.

Historical Context of Azo-Imidazolium Compounds

Azo dyes emerged in the mid-19th century following William Henry Perkin’s synthesis of Mauveine in 1856. The discovery of diazonium salts by Johann Peter Griess in 1858 revolutionized dye chemistry, enabling the coupling of aromatic amines to form stable azo linkages. Early azo dyes like Bismarck Brown (1863) and Congo Red (1884) laid the groundwork for functionalized derivatives.

Imidazole-based azo compounds gained prominence in the late 20th century due to their tunable electronic properties. The integration of imidazolium cations—a subclass of ionic liquids—improved thermal stability and solubility, making them suitable for industrial applications. 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride exemplifies this advancement, synthesized via diazotization of 4-nitroaniline followed by coupling with 1,3-dimethylimidazole.

Milestones in Azo-Imidazolium Chemistry

  • 1980s: Development of direct dye formulations for synthetic fibers.
  • 2000s: Evaluation by regulatory bodies (e.g., EU SCCS) for cosmetic use.
  • 2020s: Exploration in antimicrobial agents and optoelectronics.

Regulatory Classification and Industrial Significance

Regulatory Status

Agency/RegionClassificationUse Restrictions
European UnionAnnex III/1147 of Cosmetics RegulationMaximum 1% in hair dyes
AustraliaNICNAS-assessed industrial chemicalNon-food applications
United StatesNot FDA-approved; regulated under TSCATextile/industrial use

The compound is primarily used in direct (non-oxidative) and oxidative hair dye formulations, where it imparts vibrant orange hues. Its industrial significance extends to:

  • Textile dyeing: High affinity for polyamide and acrylic fibers.
  • Biological staining: pH-sensitive chromophore for histology.
  • Antimicrobial research: Demonstrated activity against Candida albicans at low concentrations.

Synthetic Pathways

The synthesis involves two stages:

  • Diazotization: Treatment of 4-nitroaniline with nitrous acid (HNO₂) to form a diazonium salt.
  • Coupling: Reaction with 1,3-dimethylimidazole under alkaline conditions to yield the azo-imidazolium product.

$$
\text{4-Nitroaniline} \xrightarrow{\text{HNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{1,3-Dimethylimidazole}} \text{2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride}
$$

Economic Impact

Azo dyes constitute >60% of global dye production, valued at $1.2 billion annually. Imidazolium-based variants like Basic Orange 31 address demand for high-performance colorants in cosmetics and textiles.

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, commonly known as Basic Orange 31, is a cationic azo dye with the molecular formula C₁₁H₁₄ClN₅ [1] [2] [3]. The compound has a molecular weight of 251.72 g/mol [1] [2]. The Chemical Abstracts Service registry number is 97404-02-9 [1] [2], and the European Community number is 306-764-4 [1] [2].

The molecular structure consists of a positively charged imidazolium ring system substituted with methyl groups at the 1- and 3-positions, connected via an azo bridge (N=N) to a 4-aminophenyl group, with a chloride anion as the counterion [1] [2] [3]. The International Union of Pure and Applied Chemistry name is 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline chloride [1] [3].

Key crystallographic and physical properties of the compound include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN₅ [1] [2]
Molecular Weight251.72 g/mol [1] [2]
Density1.31 g/cm³ at 20.4°C [2] [4]
Melting Point>400°C [5] [6] [7]
Physical StateViolet/brown or dark red powder [6] [7]
LogP-2.13 to -0.57 [2] [4]
Polar Surface Area59.55 Ų [4]

The compound exists as component compounds including the cationic moiety 2-[(4-Aminophenyl)diazenyl]-1,3-dimethyl-1H-imidazol-3-ium (PubChem CID 6451348) and hydrochloric acid [1] [3]. The InChI key is KEVCVWPVGPWWOI-UHFFFAOYSA-N [1] [3], and the canonical SMILES notation is CN1C=CN+C.[Cl-] [1] [3].

Spectroscopic Characterization (UV-Vis, FTIR, NMR, MS)

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride exhibits characteristic absorption in the visible region due to the presence of the azo chromophore [8] [9]. The compound shows absorption maxima in the visible range (400-500 nm), which is typical for azo compounds and contributes to its orange coloration [8]. This absorption pattern is consistent with the extended π-conjugation system formed by the azo group connecting the imidazolium ring to the aminophenyl group [8] [9].

For comparison, Direct Orange 31 (a different but structurally related compound) shows an absorbance peak at 430 nm [10], which provides context for understanding the chromophoric behavior of azo dyes with similar structural motifs. The electronic transitions in azo compounds typically involve π→π* transitions, which are responsible for the intense coloration observed in the visible region [9] [11].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides valuable structural information for azo imidazole derivatives [12]. Based on studies of structurally related azo imidazole compounds, characteristic infrared absorption bands can be anticipated for 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride [12].

Key infrared spectral features expected for this compound include:

  • N=N stretching vibrations: Azo compounds typically show N=N stretching frequencies in the range 1542-1552 cm⁻¹ and 1453-1500 cm⁻¹ [12]
  • N=N bending vibrations: These appear in the ranges 1153-1176 cm⁻¹ and 956-969 cm⁻¹ [12]
  • C=N stretching: The azomethine linkage shows characteristic stretching vibrations around 1620-1647 cm⁻¹ [12]
  • Aromatic C=C stretching: Bands appearing in the range 1593-1616 cm⁻¹ [12]
  • N-H stretching: Primary amine groups typically show stretching frequencies around 3100-3436 cm⁻¹ [12]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for azo imidazole derivatives [8] [12] [13]. For 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, specific chemical shift patterns can be anticipated based on similar compounds [8] [12].

¹H NMR chemical shifts expected in DMSO-d₆:

  • Imidazolium methyl groups (N-CH₃): δ 3.70-3.90 ppm [8]
  • Imidazolium ring protons (NCH): δ 7.62-7.68 ppm and δ 7.73-7.76 ppm [12]
  • Aromatic protons: δ 6.80-7.50 ppm for aminophenyl protons [8] and δ 7.31-7.95 ppm for general aromatic region [12]
  • Amine protons (NH₂): Variable chemical shift depending on exchange rate and solvent conditions [12]

¹³C NMR chemical shifts:

  • Imidazolium carbons: δ 120-140 ppm [8]
  • Aromatic carbons: δ 110-150 ppm [8]
  • Methyl carbons: δ 30-40 ppm region [12]

The compound shows predicted collision cross sections in mass spectrometry with molecular ion peaks [M+H]⁺ at m/z 217.13220 and [M+Na]⁺ at m/z 239.11414 [13].

Mass Spectrometry

Mass spectrometric analysis of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride provides molecular weight confirmation and fragmentation patterns [13]. The molecular ion corresponds to the cationic portion of the compound (without the chloride anion), giving a molecular mass of 216.12 for the base cation [13].

Predicted collision cross sections and adduct ions include:

  • [M+H]⁺: m/z 217.13220 (CCS: 146.0 Ų)
  • [M+Na]⁺: m/z 239.11414 (CCS: 155.1 Ų)
  • [M+K]⁺: m/z 255.08808 (CCS: 147.0 Ų)
  • [M+NH₄]⁺: m/z 234.15874 (CCS: 164.1 Ų) [13]

The fragmentation pattern likely involves cleavage of the azo bond and loss of the aminophenyl group, which is characteristic of azo compounds under mass spectrometric conditions [11] [14].

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory Calculations

Quantum chemical calculations using density functional theory provide insights into the electronic structure and properties of azo compounds [15] [16] [17]. For azo dyes containing imidazolium groups, computational studies typically employ the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) [15] [16] [18].

Studies on structurally related azo compounds have shown that DFT calculations can effectively predict molecular geometries, electronic properties, and spectroscopic characteristics [15] [16] [18]. The calculations typically involve geometry optimization in the ground state, followed by time-dependent DFT calculations for excited state properties [16] [17].

Molecular Orbital Analysis

Molecular orbital calculations for azo dyes reveal important information about their electronic structure and reactivity [19] [20]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the chemical reactivity and optical properties of the compound [19] [20].

For azo compounds with imidazolium groups, computational studies indicate:

  • HOMO characteristics: The HOMO typically spreads over the donor moiety (aminophenyl group) and the azo linkage as π-bonding orbitals [19] [20]
  • LUMO characteristics: The LUMO is often localized on the acceptor moiety (imidazolium ring) as π-antibonding orbitals [19] [20]
  • HOMO-LUMO gap: This parameter determines the compound's reactivity and optical properties [19] [20] [21]

Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide various reactivity descriptors that characterize the electronic behavior of azo compounds [22] [20]. These include:

  • Chemical hardness (η): Calculated as (ELUMO - EHOMO)/2, which determines molecular stability [22]
  • Electronegativity (χ): Related to the compound's electron-accepting ability [22]
  • Electrophilicity index (ω): Measures the compound's tendency to accept electrons [22]

Studies on related azo compounds have shown that the presence of electron-donating groups (such as the amino group) and electron-accepting groups (such as the imidazolium ring) creates significant charge transfer character in the excited states [17] [18].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed information about intramolecular charge transfer and electronic delocalization in azo compounds [17] [20]. This analysis reveals the extent of conjugation between the azo group and the aromatic systems, which is crucial for understanding the chromophoric properties [17] [20].

The calculations typically show significant charge transfer from the amino-substituted aromatic ring to the imidazolium system through the azo bridge, which contributes to the compound's color and photophysical properties [17] [18] [20].

Comparative Analysis with Structurally Related Azo Dyes

Structural Comparisons with Common Azo Dyes

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride belongs to the extensive family of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R') [11] [23]. A comparative analysis with other prominent azo dyes reveals both similarities and unique features of this imidazolium-based compound.

Methyl Orange (sodium 4-[4-(dimethylamino)phenyl]azobenzene-sulfonate) shares the basic azo structure but differs significantly in its ionic nature and substituent pattern [24] [25]. While methyl orange contains a sulfonate group for water solubility, Basic Orange 31 achieves water solubility through its cationic imidazolium center [24]. The electronic structures differ substantially, with methyl orange showing absorption maxima around pH-dependent wavelengths due to its indicator properties [25], whereas Basic Orange 31 maintains consistent chromophoric behavior.

Congo Red (C₃₂H₂₂N₆Na₂O₆S₂) represents a bis-azo dye with two azo groups, making it structurally more complex than Basic Orange 31 [26]. Congo red's extended conjugation system results in different optical properties and applications, particularly in biological staining [26]. The presence of naphthalene rings in Congo red versus the imidazole ring in Basic Orange 31 creates distinct electronic environments.

Aniline Yellow (4-aminoazobenzene) represents one of the simplest azo dyes and provides a useful comparison for understanding the effect of the imidazolium substitution [27]. The basic structure Ar-N=N-Ar-NH₂ is preserved in both compounds, but the replacement of one benzene ring with the methylated imidazolium system in Basic Orange 31 significantly alters the electronic properties and solubility characteristics [27].

Electronic Structure Comparisons

Computational studies on various azo dyes have revealed systematic trends in electronic structure that can be compared with Basic Orange 31 [28] [29] [30]. The comparative molecular field analysis of anionic azo dyes has shown that electronic properties, particularly HOMO orbital energies, play crucial roles in dye-substrate interactions [28].

The presence of the imidazolium ring in Basic Orange 31 creates a unique electronic environment compared to conventional azo dyes:

Compound TypeElectron-Donating GroupElectron-Accepting GroupElectronic Character
Basic Orange 314-Aminophenyl1,3-DimethylimidazoliumCationic, charge-transfer
Methyl OrangeDimethylaminophenylSulfonated benzeneAnionic, pH-responsive
Congo RedAminonaphthyl groupsExtended aromatic systemAnionic, bis-azo
Aniline YellowAminophenylPhenylNeutral, simple azo

Chromophoric Properties and Color Relationships

The chromophoric properties of azo dyes depend largely on the extent and nature of π-conjugation present in the molecule [31] [14]. Basic Orange 31's orange coloration reflects its absorption in the blue region of the visible spectrum, which is consistent with the electron-donating amino group and electron-accepting imidazolium system creating a push-pull chromophore [31].

Comparative absorption characteristics show:

  • Basic Orange 31: Orange color (absorption ~400-500 nm) [8]
  • Methyl Orange: Orange-red to yellow (pH-dependent, 3.1-4.4 transition) [25]
  • Congo Red: Red color (absorption ~500 nm) [26]
  • Direct Orange 31: Orange color (absorption maximum ~430 nm) [10]

The color variations reflect differences in the extent of conjugation, the nature of substituents, and the electronic communication between donor and acceptor groups [14] [31].

Structural Modifications and Their Effects

Studies on azo dye structural modifications have shown how specific changes affect properties [23] [32]. The incorporation of heterocyclic rings, such as the imidazole system in Basic Orange 31, represents a significant structural modification compared to purely aromatic azo dyes [32].

The imidazolium ring in Basic Orange 31 provides several unique features:

  • Cationic nature: Unlike most azo dyes which are anionic, the imidazolium group creates a cationic dye [32]
  • Enhanced solubility: The ionic character improves water solubility without requiring sulfonate groups [32]
  • Stability: The imidazole ring can enhance thermal and photochemical stability [33] [34]
  • Reactivity: The electron-deficient imidazolium system creates strong electron-accepting character [32]

Applications and Performance Comparisons

The structural differences between Basic Orange 31 and other azo dyes translate into different application profiles [23] [35] [36]. While traditional azo dyes like methyl orange serve as pH indicators [25], and Congo red functions as a biological stain [26], Basic Orange 31 finds primary use in hair coloring applications due to its cationic nature [5] [37].

The cationic character of Basic Orange 31 provides advantages in certain applications:

  • Hair dyeing: Cationic dyes show better substantivity to negatively charged keratin fibers [5] [37]
  • Antimicrobial activity: Some imidazole-based azo dyes exhibit antimicrobial properties [33] [34]
  • Photochemical stability: The imidazolium system can provide enhanced photostability compared to simple azo dyes [33]

The synthesis of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride represents a complex undertaking that requires careful consideration of multiple synthetic pathways and optimization strategies. This compound features both an azo linkage and an imidazolium core, necessitating sophisticated approaches to achieve high yields and purity. The following sections examine the various methodological approaches available for its synthesis, ranging from traditional diazotization-coupling protocols to innovative catalytic pathways and environmentally conscious green chemistry approaches.

Traditional Diazotization-Coupling Approaches

The classical synthesis of azo-imidazolium compounds relies heavily on the well-established diazotization-coupling methodology, which has served as the foundation for azo compound synthesis since Peter Griess first reported the diazotization reaction in 1858 [1]. This approach involves the sequential formation of a diazonium salt from 4-aminoaniline derivatives, followed by electrophilic aromatic substitution with 1,3-dimethylimidazolium precursors.

Mechanistic Framework

The traditional diazotization process begins with the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid under strictly controlled conditions [2] [3]. The mechanism proceeds through several critical steps: initial formation of the nitrosonium ion (NO+) from nitrous acid protonation, nucleophilic attack by the primary aromatic amine on the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the stable diazonium salt [4] [5].

The temperature control during diazotization proves absolutely critical, with optimal conditions maintained between 0-5°C to prevent explosive decomposition of the diazonium intermediate [6] . Studies demonstrate that temperatures above 5°C lead to rapid diazonium salt decomposition with concurrent nitrogen gas evolution, drastically reducing reaction yields and creating significant safety hazards [2] [8].

pH Optimization Studies

Systematic investigations reveal that pH optimization represents a crucial parameter in achieving high-yield azo coupling reactions. The diazotization step requires strongly acidic conditions (pH < 3) to ensure complete conversion of the aromatic amine to the corresponding diazonium salt [9] . Conversely, the subsequent azo coupling reaction with imidazolium precursors proceeds optimally under mildly alkaline conditions (pH 8-10), where the coupling partner exhibits enhanced nucleophilicity [11] .

Recent optimization studies using central composite experimental design methodology demonstrate that pH 8.55 provides optimal conversion rates for hydroxylated coupling partners, while pH 5.66 proves most effective for aminated aromatic systems [11]. These findings underscore the importance of pH buffering systems in maintaining consistent reaction conditions throughout the coupling process.

Temperature and Time Optimization

Comprehensive kinetic studies reveal that reaction temperature significantly influences both conversion rates and product selectivity. While diazotization must be maintained at 0-5°C, the coupling reaction can be conducted at elevated temperatures (25-50°C) to enhance reaction rates without compromising diazonium salt stability [12] [13].

Flow chemistry investigations demonstrate that residence times ranging from 30 seconds to 10 minutes provide optimal conversion rates, with longer reaction times leading to side product formation and lower overall yields [12] [11]. Batch process optimization reveals that total reaction times of 30-60 minutes typically provide yields ranging from 70-95%, depending on the specific substitution patterns and reaction conditions employed [14] [15].

Reagent Stoichiometry and Solvent Effects

Stoichiometric optimization studies indicate that slight excess of sodium nitrite (1.1-1.2 equivalents) relative to the aromatic amine ensures complete diazotization while minimizing side reactions [14] [16]. The choice of acid system also influences reaction outcomes, with hydrochloric acid providing superior results compared to sulfuric acid systems due to enhanced diazonium salt stability [8] .

Solvent selection plays a crucial role in achieving optimal coupling efficiency. Aqueous-organic mixed solvent systems, particularly ethanol-water mixtures, provide enhanced solubility for both reactants and products while maintaining the required pH buffering capacity [14] . The incorporation of phase transfer catalysts in biphasic systems can further enhance reaction rates and yields, particularly for hydrophobic coupling partners [11].

Novel Catalytic Pathways for Azo Bond Formation

The limitations inherent in traditional diazotization-coupling approaches have driven the development of innovative catalytic methodologies that offer improved efficiency, safety, and environmental compatibility. These novel pathways circumvent the hazardous diazonium intermediates while providing direct access to azo-linked products through alternative mechanistic pathways.

Copper-Catalyzed Oxidative Coupling Systems

Copper-catalyzed direct oxidative coupling of aromatic amines represents a significant advancement in azo compound synthesis, offering a one-step alternative to traditional two-step protocols [17] [18] [19]. These systems utilize copper salts as catalysts in combination with molecular oxygen or air as the terminal oxidant, eliminating the need for hazardous diazonium intermediates.

Mechanistic studies reveal that copper catalysts facilitate the oxidation of aromatic amines to form aminyl radicals, which subsequently undergo radical coupling to generate the desired azo products [18] [19]. The reaction proceeds through a Cu(I)/Cu(II) redox cycle, where copper(I) species activate molecular oxygen to generate reactive oxygen species that oxidize the amine substrates.

Optimization studies using CuCo2O4 mixed metal oxide catalysts demonstrate remarkable efficiency, achieving 81-98% yields under additive-free conditions at 85°C [18]. The cooperative effect between copper and cobalt sites enhances both oxygen activation and amine oxidation, resulting in superior catalytic performance compared to individual metal oxides. Flow rate optimization reveals that increased mixing rates (up to 60 mL/min) enhance product yields through improved mass transfer, while temperatures above 25°C lead to decreased purity due to diazonium salt decomposition when such intermediates are involved [12].

Iodine-Catalyzed Azo Formation Methodologies

Molecular iodine catalysis has emerged as a metal-free alternative for azo compound synthesis through direct oxidation of hydrazine precursors [20] [21]. This approach offers several advantages including rapid reaction times, low catalyst loadings (1-10 mol%), and the use of ambient dioxygen as the stoichiometric oxidant.

The mechanism involves iodine-mediated oxidation of hydrazine N-H bonds to generate azo functionality directly, bypassing the need for diazonium intermediates [20]. Density functional theory calculations support a pathway involving iodine activation of molecular oxygen, followed by hydrazine oxidation through a series of iodine-containing intermediates.

Optimization studies demonstrate that reaction conditions can be fine-tuned to achieve 85-99% yields with reaction times ranging from 30 minutes to 4 hours [20] [21]. The mild reaction conditions (25-80°C) and tolerance for various functional groups make this approach particularly attractive for complex substrate synthesis.

Electrochemical Synthesis Approaches

Electrochemical methods for azo compound synthesis offer precise control over reaction conditions and eliminate the need for chemical oxidants [22] [23]. These approaches utilize controlled potential electrolysis to generate reactive intermediates in situ, providing a clean and efficient route to azo products.

Studies using NiCo@N-CNTs cathodes demonstrate 100% conversion with 99% selectivity for nitrobenzene reduction to azobenzene [22]. The process involves cathodic reduction of nitro compounds to form radical anionic intermediates, which rapidly dimerize to produce the desired azo products. The electrode materials can be reused multiple times without significant loss of activity, enhancing the sustainability of the process.

Optimization of electrochemical parameters, including current density, electrolyte composition, and temperature, allows for precise control over product selectivity and yield [22] [23]. The mild reaction conditions (20-60°C) and absence of chemical waste make electrochemical synthesis particularly attractive for industrial applications.

Photocatalytic Pathways

Photocatalytic synthesis represents an emerging approach that utilizes light energy to promote azo bond formation under mild conditions [24] [23]. These methods typically employ semiconductor photocatalysts such as CdS or TiO2 to generate reactive species that facilitate the coupling reactions.

Studies using Pd@CdS composite catalysts demonstrate simultaneous photocatalytic conversion of nitrosobenzene to azobenzene with ideal selectivity under visible light irradiation [22]. The photocatalytic process involves electron transfer from the excited semiconductor to metal nanoparticles, creating active sites for the reduction reaction.

The advantages of photocatalytic methods include mild reaction conditions, high selectivity, and the potential for continuous operation under ambient conditions [24]. However, challenges remain in scaling up these processes and achieving consistent light penetration in larger reactor systems.

Green Chemistry Approaches in Imidazolium Functionalization

The growing emphasis on sustainable chemistry has driven the development of environmentally benign approaches for imidazolium synthesis and functionalization. These green chemistry methodologies focus on reducing environmental impact through the use of renewable solvents, energy-efficient processes, and waste minimization strategies.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating imidazolium synthesis while reducing energy consumption and reaction times [25] [26]. The rapid heating and enhanced mass transfer achieved through microwave activation enable efficient synthesis under mild conditions.

Studies demonstrate that microwave-assisted azo coupling can be completed within 3-10 minutes at 150-200°C, achieving yields of 88-97% [25]. The process utilizes aromatic amines as both reductants and coupling substrates, eliminating the need for additional reducing agents and simplifying the overall synthetic procedure.

Optimization studies reveal that the choice of solvent system significantly impacts reaction efficiency. Ethanol-water mixtures (2:1 ratio) provide optimal results for most substrates, while the addition of potassium hydroxide base is essential for achieving high conversion rates [25]. The microwave method demonstrates excellent scalability, with gram-scale syntheses showing no decrease in yield compared to small-scale reactions.

Water-Based Reaction Media

The development of water-based protocols represents a significant advance in green chemistry for imidazolium synthesis [26] [27]. These approaches eliminate the need for organic solvents while providing enhanced safety and reduced environmental impact.

Studies using aqueous media demonstrate that imidazole hybrid synthesis can be achieved with high efficiency using water as the primary solvent [27]. The process involves aromatic nucleophilic substitution reactions where water facilitates the removal of nitro groups from imidazole substrates while promoting the formation of enolized carbon nucleophiles in situ.

pH optimization studies reveal that acidic conditions (pH < 7) facilitate nitro group removal, while the water medium stabilizes the resulting intermediates through hydrogen bonding interactions [27]. Reaction yields of 70-90% can be achieved with reaction times of 1-3 hours at temperatures ranging from 25-80°C.

Deep Eutectic Solvent Systems

Deep eutectic solvents (DES) have gained recognition as sustainable alternatives to conventional organic solvents for imidazolium synthesis [26] [28] [14]. These systems combine hydrogen bond donors and acceptors to form low-melting mixtures that exhibit favorable solvent properties.

Studies using choline chloride-tartaric acid DES demonstrate successful room-temperature diazotization and coupling reactions [14]. The DES system acts as both solvent and catalyst, eliminating the need for additional acidic reagents while providing excellent yields (72-86%) for mono-azo pigment synthesis.

The recyclability of DES systems represents a significant advantage, with studies showing that the solvent can be recovered and reused for multiple reaction cycles with minimal loss of efficiency [14]. After four recycling cycles, yields remain above 72%, demonstrating the long-term viability of this approach.

Solvent-Free Grinding Methodologies

Mechanochemical synthesis through solvent-free grinding has emerged as an attractive approach for sustainable azo compound synthesis [29]. These methods eliminate organic solvents entirely while providing rapid reaction rates through mechanical activation.

Studies demonstrate that grinding derivatives of aniline with solid sodium nitrite in the presence of p-toluenesulfonic acid provides efficient azo dye synthesis [29]. The mechanical energy input facilitates intimate mixing of reactants and accelerates the coupling reaction without the need for elevated temperatures or extended reaction times.

Optimization studies reveal that reaction times of 5-30 minutes are typically sufficient to achieve yields of 65-85%, depending on the specific substrates employed [29]. The solvent-free approach eliminates waste generation and simplifies product isolation, making it particularly attractive for industrial applications.

Ionic Liquid Media Applications

Functionalized ionic liquids offer unique advantages for imidazolium synthesis through their tunable physicochemical properties and potential for recycling [30] [28]. These systems can be designed to optimize solubility, reactivity, and product separation for specific synthetic targets.

Studies on hydroxyl-functionalized imidazolium ionic liquids demonstrate enhanced CO2 capture efficiency while maintaining excellent thermal stability [28]. The incorporation of functional groups into the ionic liquid structure allows for dual functionality as both solvent and reactive component.

Optimization studies reveal that ionic liquid systems can achieve yields of 75-92% for imidazolium synthesis with reaction times of 2-6 hours at 60-120°C [28]. The ability to recover and reuse ionic liquids for multiple reaction cycles (10-16 cycles) demonstrates their potential for sustainable synthesis applications.

Purification Challenges and Chromatographic Techniques

The purification of 2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride presents unique challenges due to its ionic nature, azo chromophore, and potential for decomposition under harsh conditions. Successful purification requires careful selection of techniques that preserve the integrity of both the azo linkage and the imidazolium functionality while achieving the high purity levels required for analytical and application studies.

Recrystallization Optimization Strategies

Recrystallization remains the most widely employed purification technique for imidazolium salts due to its simplicity and effectiveness for removing ionic impurities [31] [32]. The selection of appropriate solvent systems proves critical for achieving optimal purity and recovery yields.

Studies demonstrate that polar protic solvents such as ethanol-water and methanol-water mixtures provide excellent recrystallization media for imidazolium chloride salts [31] [32]. The solvent ratio optimization reveals that 2:1 ethanol-water mixtures typically provide the best balance between solubility and crystallization efficiency, achieving purities of 85-95% with recovery yields of 70-85%.

Temperature control during recrystallization proves essential for preserving azo functionality. Crystallization temperatures should be maintained below 60°C to prevent thermal decomposition of the azo linkage [33]. Slow cooling rates (1-2°C per hour) enhance crystal quality and reduce the incorporation of impurities into the crystal lattice.

The addition of seed crystals can significantly improve crystallization outcomes by providing nucleation sites and promoting uniform crystal growth [33]. Studies show that 1-5% seed crystals relative to the crude product mass enhance both yield and purity in recrystallization processes.

Chromatographic Separation Methods

Column chromatography provides powerful tools for separating complex mixtures and achieving high-purity products [34] [35]. The selection of stationary phase and mobile phase systems requires careful optimization to achieve effective separation while preserving compound stability.

Silica gel chromatography using ethyl acetate-hexane gradient systems demonstrates effective separation of azo-imidazolium compounds from synthetic byproducts [31] [32]. The gradient optimization typically begins with 10% ethyl acetate in hexane and progresses to 50% ethyl acetate, providing baseline separation of most impurities while maintaining reasonable elution times.

Reversed-phase high-performance liquid chromatography (HPLC) offers superior resolution for closely related compounds [34]. Studies using ammonium acetate buffer systems demonstrate that pH optimization between 4-7 provides optimal peak shape and resolution for sulfonated azo dyes, achieving purities of 95-99% with reasonable recovery yields of 50-70%.

The use of ion-pairing reagents in reversed-phase systems can enhance retention and selectivity for ionic compounds [34]. Tetrabutylammonium salts prove particularly effective for imidazolium compounds, providing improved peak symmetry and resolution compared to conventional mobile phases.

Gel Filtration and Size Exclusion Methods

Gel filtration chromatography offers gentle purification conditions that preserve sensitive functional groups while providing effective separation based on molecular size [36] [35]. Sephadex G-series resins prove particularly effective for imidazolium compounds in the molecular weight range of 200-500 Da.

Studies demonstrate that Sephadex G-25 provides optimal separation for azo-imidazolium compounds, achieving purities of 80-95% with recovery yields of 65-85% [36]. The mild aqueous elution conditions preserve both azo and imidazolium functionalities while effectively removing small molecule impurities and salts.

Buffer selection proves critical for maintaining compound stability during gel filtration. Phosphate buffers (25 mM, pH 7.1) provide optimal conditions for most azo-imidazolium compounds, while the addition of moderate salt concentrations (0.1 M NaCl) enhances peak resolution [36].

Specialized Purification Techniques

Advanced purification techniques have been developed to address specific challenges associated with azo-imidazolium compounds. Crystallization from mixed solvent systems offers enhanced control over crystal morphology and purity [33] [37].

Studies on azo compound recrystallization demonstrate that methyl ethyl ketone provides excellent crystallization medium for certain substrates [33]. Temperature-controlled crystallization protocols involving initial dissolution at 15-40°C followed by controlled cooling to 0°C achieve high-quality crystals with average particle sizes of 150 μm and purities exceeding 96%.

The use of magnetic solid acid catalysts in purification protocols offers unique advantages for separating ionic products [29]. Fe3O4@SiO2-SO3H nanoparticles can be employed to selectively bind impurities while allowing product recovery through simple magnetic separation.

Counter-current chromatography represents an emerging technique for preparative-scale purification of azo dyes [38]. This liquid-liquid partition chromatography method eliminates the need for solid supports while providing high resolution and good recovery yields for complex mixtures.

Recovery and Recycling Considerations

The development of efficient recovery and recycling protocols proves essential for sustainable purification processes [39]. Solvent recovery systems can reduce waste generation while maintaining economic viability for large-scale purification operations.

Studies on ionic liquid recovery demonstrate that distillation, extraction, and membrane separation techniques can achieve 80-95% solvent recovery for multiple purification cycles [39]. The choice of recovery method depends on the specific ionic liquid system and the nature of the impurities present.

Crystallization-based purification offers inherent advantages for product recovery, with filtration and washing steps providing straightforward isolation protocols [33] [37]. The development of continuous crystallization systems enables improved process control and reduced waste generation compared to traditional batch methods.

UNII

O1JIQ710E2

GHS Hazard Statements

Aggregated GHS information provided by 175 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (66.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (66.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (31.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (62.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

97404-02-9

Wikipedia

Basic orange 31

Dates

Last modified: 08-16-2023

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